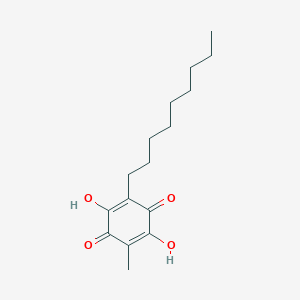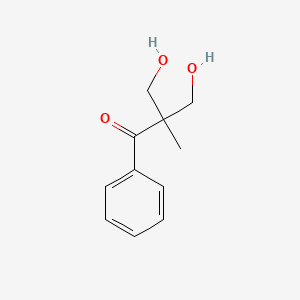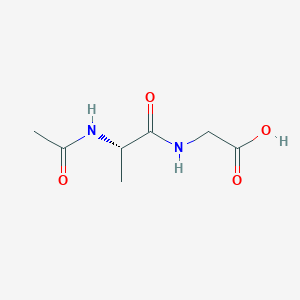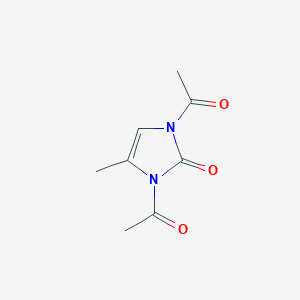
1,2,4-Triazine, 5,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine, 5,6-dimethyl- is a heterocyclic compound with the molecular formula C5H7N3. It is a derivative of triazine, characterized by the presence of two methyl groups at the 5 and 6 positions of the triazine ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Triazine, 5,6-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with benzoyl chloride in the presence of triethylamine in refluxing chloroform. This reaction yields 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine .
Another method involves the [4+2] domino annulation reactions, which are efficient for synthesizing 1,2,4-triazine derivatives. These reactions use easily available materials such as ketones, aldehydes, alkynes, secondary alcohols, and alkenes, and are performed in one pot .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazine, 5,6-dimethyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine, 5,6-dimethyl- undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the triazine ring.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction leads to the formation of cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include benzoyl chloride, triethylamine, and chloroform. Reaction conditions often involve refluxing the mixture to facilitate the reaction .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in organic synthesis and industrial applications .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine, 5,6-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Derivatives of this compound have been investigated for their potential use as therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine, 5,6-dimethyl- involves its interaction with various molecular targets and pathways. For example, triazine derivatives can interfere with signaling pathways to induce cell death in cancer cells . The specific molecular targets and pathways depend on the particular derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: Another triazine derivative with different substitution patterns.
Tetrazine: A related compound with four nitrogen atoms in the ring.
Pyrimidine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Uniqueness
1,2,4-Triazine, 5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
21134-90-7 |
|---|---|
Molekularformel |
C5H7N3 |
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
5,6-dimethyl-1,2,4-triazine |
InChI |
InChI=1S/C5H7N3/c1-4-5(2)8-7-3-6-4/h3H,1-2H3 |
InChI-Schlüssel |
MDBXMHMXXXURAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NC=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)



![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)



![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)


![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)
